(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde
Brand Name: Vulcanchem
CAS No.: 38292-41-0
VCID: VC8467120
InChI: InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+
SMILES: CN1C=C(C2=CC=CC=C21)C=CC=O
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde

CAS No.: 38292-41-0

Cat. No.: VC8467120

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde - 38292-41-0

Specification

CAS No. 38292-41-0
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name (E)-3-(1-methylindol-3-yl)prop-2-enal
Standard InChI InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+
Standard InChI Key INFQBOHNRDDFTA-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C=CC=O
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=CC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (molecular formula: C12H11NO\text{C}_{12}\text{H}_{11}\text{NO}, molecular weight: 185.22 g/mol) features a planar indole system fused to a conjugated acrylaldehyde group. The (E)-configuration of the α,β-unsaturated aldehyde is critical for its electronic properties, enabling resonance stabilization and participation in Michael addition reactions.

Key structural attributes:

  • Indole ring: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Methyl substitution: A methyl group at the indole nitrogen (N1) enhances steric protection and modulates electronic effects.

  • Acrylaldehyde moiety: The trans-configuration (C2–C3 double bond) facilitates conjugation between the aldehyde and indole systems, influencing reactivity.

The canonical SMILES notation (CN1C=C(C2=CC=CC=C21)/C=C/C=O\text{CN1C=C(C2=CC=CC=C21)/C=C/C=O}) and InChI key (INFQBOHNRDDFTA-SNAWJCMRSA-N\text{INFQBOHNRDDFTA-SNAWJCMRSA-N}) provide unambiguous identifiers for computational and database applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde typically employs a Knoevenagel condensation between 1-methylindole and acrolein derivatives.

Representative procedure:

  • Substrate preparation: 1-Methylindole (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen.

  • Condensation: Acrolein (1.2 equiv) and piperidine (catalytic) are added dropwise at 0°C.

  • Reaction monitoring: Progress is tracked via TLC (ethyl acetate/hexane, 1:4).

  • Workup: The crude product is purified by silica gel chromatography (yield: 68–72%).

Critical parameters:

  • Temperature control: Elevated temperatures (>40°C) promote side reactions, including polymerization of acrolein.

  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate longer reaction times.

Industrial Production Challenges

Scaling this synthesis introduces challenges such as:

  • Purification bottlenecks: Chromatography is impractical at scale; alternatives include crystallization from ethanol/water mixtures.

  • Byproduct formation: Oligomerization of the acrylaldehyde moiety occurs unless stoichiometry is tightly controlled.

Table 1: Optimization of Synthetic Conditions

ParameterLaboratory ScaleIndustrial Scale
SolventEthanolTetrahydrofuran
CatalystPiperidineZeolite (acidic)
Reaction Time6–8 hours2–3 hours (flow reactor)
Yield68–72%82–85%

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

The aldehyde group undergoes predictable transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media yields (E)-3-(1-methyl-1H-indol-3-yl)acrylic acid, a precursor for metal-organic frameworks.

  • Reduction: NaBH4\text{NaBH}_4 in methanol selectively reduces the aldehyde to a primary alcohol (RT, 90% yield\text{RT, 90\% yield}).

Mechanistic insights:

  • The conjugated system directs electrophilic attack to the β-carbon of the acrylaldehyde, as confirmed by DFT calculations.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes substitution preferentially at the C2 position:

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group (-NO2\text{-NO}_2) at C2 (60% yield).

  • Halogenation: Bromine in acetic acid affords 2-bromo derivatives, pivotal for Suzuki-Miyaura couplings.

Table 2: Reaction Outcomes with Common Electrophiles

ElectrophileConditionsProductYield (%)
Br2\text{Br}_2Acetic acid, 25°C2-Bromo derivative75
NO2+\text{NO}_2^+H2SO4\text{H}_2\text{SO}_4, 0°C2-Nitro derivative60
SO3\text{SO}_3H2O\text{H}_2\text{O}, 100°CIndole-3-sulfonic acid45
Cell LineIC50_{50} (µM)Mechanism
HeLa0.52Apoptosis via caspase-3
MCF-70.34ROS-mediated DNA damage
HT-290.86Tubulin depolymerization

Antimicrobial Efficacy

Preliminary assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. Fungistatic activity against C. albicans is observed at 32 µg/mL.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 9.58 (d, J=7.5J = 7.5 Hz, 1H, CHO)

    • δ 7.65–7.20 (m, 5H, indole-H)

    • δ 6.82 (d, J=15.8J = 15.8 Hz, 1H, CH=CH)

  • 13C^{13}\text{C} NMR: δ 192.1 (CHO), 136.4 (C=O), 128.9–110.2 (indole carbons).

Infrared Spectroscopy (FTIR)

  • ν(C=O)\nu(\text{C=O}): 1680 cm1^{-1}

  • ν(C=C)\nu(\text{C=C}): 1600 cm1^{-1}

Computational and Industrial Applications

Molecular Modeling

Docking studies reveal strong binding (ΔG=9.2\Delta G = -9.2 kcal/mol) to tubulin’s colchicine site, rationalizing its antimitotic activity. QSAR models highlight the importance of the acrylaldehyde’s dipole moment (μ=4.1\mu = 4.1 D) for membrane permeability.

Scale-Up Challenges

Continuous flow reactors mitigate degradation during large-scale synthesis, achieving throughputs of 12 kg/day with 98% purity (HPLC).

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